3-[(Dimethylamino)methyl]benzonitrile
Overview
Description
3-[(Dimethylamino)methyl]benzonitrile is a chemical compound that belongs to the class of benzonitriles. It is a colorless to yellowish liquid with a strong odor and is commonly used in various fields such as medical, environmental, and industrial research. The compound has the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-[(Dimethylamino)methyl]benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a suitable catalyst . This method is advantageous due to its mild reaction conditions and low production cost. Another approach involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques are common in industrial settings to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles, amines, and oxides, depending on the type of reaction and reagents used .
Scientific Research Applications
3-[(Dimethylamino)methyl]benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]benzonitrile involves its ability to undergo intramolecular charge transfer (ICT) from the dimethylamino group to the benzonitrile moiety upon photo-excitation . This leads to the appearance of dual fluorescence, which is a key feature in its photophysical studies. The molecular targets and pathways involved in its action are primarily related to its electronic structure and the ability to interact with various chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[(Dimethylamino)methyl]benzonitrile include:
Uniqueness
What sets this compound apart from these similar compounds is its unique ability to exhibit dual fluorescence due to intramolecular charge transfer. This property makes it particularly valuable in photophysical and photochemical research .
Properties
IUPAC Name |
3-[(dimethylamino)methyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12(2)8-10-5-3-4-9(6-10)7-11/h3-6H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBMFVGIEVNOTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405119 | |
Record name | 3-(dimethylaminomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42967-27-1 | |
Record name | 3-(dimethylaminomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(DIMETHYLAMINOMETHYL)BENZONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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